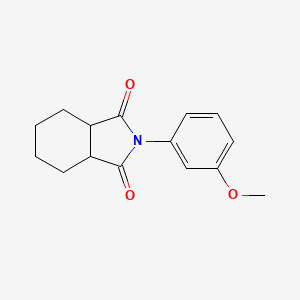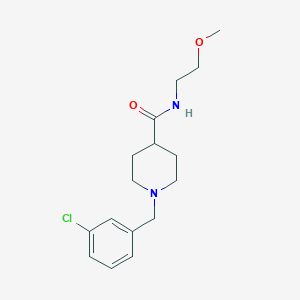
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as GSK3β inhibitor and has been extensively studied for its role in regulating various physiological and biochemical processes in the body.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves the inhibition of GSK3β. GSK3β is a serine/threonine protein kinase that regulates various cellular processes by phosphorylating its target proteins. Inhibition of GSK3β results in the activation of various signaling pathways that regulate cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione have been extensively studied. Inhibition of GSK3β by this compound has been shown to have significant effects on various cellular processes such as cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to regulate various signaling pathways such as Wnt/β-catenin, PI3K/Akt, and MAPK/ERK.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione in lab experiments is its ability to selectively inhibit GSK3β. This compound has been extensively studied for its specificity towards GSK3β, making it an ideal tool for studying the role of GSK3β in various cellular processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound have been shown to have cytotoxic effects on cells.
Future Directions
There are several future directions for research on 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione. One of the most significant directions is the development of more potent and selective GSK3β inhibitors. Additionally, the therapeutic potential of this compound in various diseases such as cancer, Alzheimer's disease, and diabetes needs to be further explored. Finally, the potential toxicity of this compound needs to be further investigated to determine its safety for clinical use.
Conclusion:
In conclusion, 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its role as a GSK3β inhibitor and its effects on various cellular processes. While this compound has several advantages for lab experiments, its potential toxicity needs to be further investigated. Future research on this compound should focus on developing more potent and selective GSK3β inhibitors and exploring its therapeutic potential in various diseases.
Synthesis Methods
The synthesis of 2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 3-methoxyphenylacetic acid with phthalic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then reduced using sodium borohydride to obtain the final compound.
Scientific Research Applications
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the most significant applications of this compound is its role as a GSK3β inhibitor. GSK3β is a protein kinase that plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK3β has been shown to have therapeutic potential in various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
2-(3-methoxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-19-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15(16)18/h4-6,9,12-13H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUKKNOWOTVVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3CCCCC3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385828 |
Source


|
| Record name | STK017790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione | |
CAS RN |
5404-60-4 |
Source


|
| Record name | STK017790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5183631.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5183632.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)isopropyl[(1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B5183668.png)
![2-[(4-allyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5183670.png)


![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5183680.png)
![2-chloro-N-{3-[(4-propoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5183686.png)
![N-{4-[(4-chlorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5183693.png)

![8-[(2-aminoethyl)amino]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5183716.png)
![N-[1-(1-cyclopentyl-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5183723.png)
![N-[(8-methoxy-5-quinolinyl)methyl]-N-methyl-4-pyridazinecarboxamide](/img/structure/B5183735.png)